(4-ethyl-4H-1,2,4-triazol-3-yl)methanol
Description
“(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol” is a triazole derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a hydroxymethyl group (-CH₂OH) at position 3 (Figure 1). The ethyl group enhances lipophilicity, while the hydroxymethyl moiety contributes to hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Properties
CAS No. |
497854-98-5 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Hydroxymethylation via Aldehyde Intermediates
A two-step strategy involves formylating the C3 position followed by reduction. For example, Vilsmeier-Haack formylation using POCl₃ and DMF can introduce a formyl group, which is subsequently reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation. This method mirrors the carboxylation approach described in the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate , where carbon dioxide is introduced under strong base conditions.
Nucleophilic Substitution with Protected Alcohols
Alternatively, halogenation at C3 followed by nucleophilic substitution with a protected alcohol (e.g., trimethylsilyl methanol) offers regioselective control. The patent for 5-bromo-1-methyl-1H-triazole-3-carboxylic acid illustrates this approach, utilizing n-butyllithium and dibromomethane to install bromine at C5, which is later removed via hydrogenation. Adapting this, bromination at C3 could enable substitution with hydroxymethyl groups.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Selection
The use of Amberlyst 15 , a sulfonated polystyrene resin, enhances reaction efficiency in triazole syntheses by acting as a Brønsted acid catalyst. In the preparation of 4-amino-4H-1,2,4-triazole , Amberlyst 15 facilitates a two-step process at 75°C and 130–133°C, achieving 80% yield. Similar conditions could be applied to the target compound, with ethanol or tetrahydrofuran (THF) as solvents to stabilize intermediates.
Temperature and Time Parameters
Elevated temperatures (70–130°C) are critical for cyclization and byproduct removal. For instance, maintaining 75°C for 3 hours during hydrazine-ethyl formate condensation ensures complete ring formation, while heating to 130°C eliminates ethanol and water via distillation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclocondensation | Ethyl hydrazine, α-keto ester | Amberlyst 15, 75–130°C | 60–75 | Scalable, minimal purification | Requires harsh acids |
| Formylation-Reduction | 4-Ethyl-4H-1,2,4-triazole | POCl₃/DMF, NaBH₄ | 50–65 | Regioselective | Multi-step, sensitive intermediates |
| Halogenation-Substitution | 4-Ethyl-4H-1,2,4-triazole | n-BuLi, Br₂, trimethylsilyl methanol | 40–55 | Direct C3 functionalization | Low yields, protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-ethyl-4H-1,2,4-triazol-3-yl)formaldehyde or (4-ethyl-4H-1,2,4-triazol-3-yl)carboxylic acid .
Scientific Research Applications
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Ethyl vs. Methyl Substituents: Ethyl groups (e.g., , Compound 8) confer lower melting points (66–68°C) compared to methyl analogs (84–86°C in Compound 9), suggesting enhanced solubility in nonpolar solvents .
- Hydroxymethyl vs. Thio Groups : The hydroxymethyl group in the target compound contrasts with sulfur-containing analogs (e.g., benzylthio in ), which exhibit higher molecular weights and altered electronic profiles .
Key Insights :
- The ethyl group in ’s Compound 5t enhances antifungal activity, likely due to increased membrane permeability .
- Methanol-containing analogs like MSDRT 12 demonstrate antitubercular efficacy, suggesting the hydroxymethyl group may facilitate target binding via hydrogen bonding .
Solubility and pKa Analysis
reports pKa values for a triazol-5-one derivative in non-aqueous solvents (e.g., pKa = 9.2 in acetonitrile). The hydroxymethyl group in the target compound likely reduces pKa compared to non-polar analogs, enhancing aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 4-ethyl-1,2,4-triazole derivatives with hydroxymethylating agents. Key parameters include:
- Catalysts : Base catalysts (e.g., KOH) or acid conditions (e.g., HCl) for cyclization .
- Solvents : Polar solvents like methanol or ethanol at 60–80°C optimize reactivity and purity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields by 15–20% compared to conventional heating .
- Data Table :
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional cyclization | Ethanol | KOH | 70 | 65–70 |
| Microwave-assisted | Methanol | HCl | 100 | 80–85 |
Q. How can NMR and HPLC be utilized to characterize this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 4.8–5.2 ppm confirm the hydroxymethyl (-CH2OH) group. The ethyl group (C-CH2-CH3) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm) .
- 13C NMR : The triazole ring carbons resonate at 145–160 ppm, while the hydroxymethyl carbon appears at 60–65 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve >95% purity. Retention time: 6.5–7.2 minutes .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- QSAR Modeling : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Hydrophobic parameters (logP) and electron-donating groups enhance antifungal activity .
- Molecular Docking : Targets fungal CYP51 enzymes. The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Arg-96 in Candida albicans), with binding energies ≤ -8.5 kcal/mol .
- Data Table :
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| CYP51 (C. albicans) | -8.7 | H-bond (Arg-96), π-π stacking |
Q. How to resolve contradictions in reaction yields when varying solvents or catalysts?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst loading. For example, DMF increases solubility of hydrophobic intermediates but may reduce cyclization efficiency by 10–15% .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR. Ethanol achieves 80% conversion in 4 hours, while DMF requires 6 hours for similar conversion .
Q. What mechanisms explain the antimicrobial activity of this compound?
- Methodological Answer :
- Membrane Disruption : The ethyl group enhances lipophilicity, promoting interaction with microbial membranes (e.g., S. aureus), validated via fluorescence assays using DiSC3(5) dye .
- Enzyme Inhibition : Targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. IC50 values range from 0.8–1.2 µM in C. albicans .
Analytical and Structural Questions
Q. What crystallographic tools are suitable for determining the structure of this compound?
- Methodological Answer :
- SHELXL : Refines single-crystal X-ray data. Space group P21/c with Z = 4; bond lengths (N-N: 1.31 Å, C-O: 1.42 Å) confirm triazole and hydroxymethyl geometry .
- ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder in the ethyl group .
Q. How does the ethyl substituent influence reactivity compared to methyl analogs?
- Methodological Answer :
- Steric Effects : Ethyl groups reduce nucleophilic substitution rates by 20–30% due to increased steric hindrance .
- Electron Donation : Ethyl’s inductive effect stabilizes the triazole ring, raising reduction potentials by 50 mV (cyclic voltammetry in acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
